Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate

Description

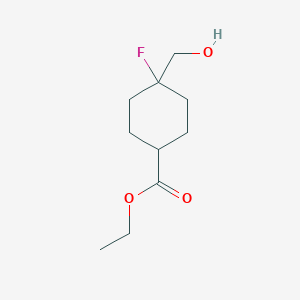

Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate is a fluorinated cyclohexane derivative characterized by its trans-configuration at the 4-position, combining a fluorine atom and a hydroxymethyl group on the cyclohexane ring.

Properties

Molecular Formula |

C10H17FO3 |

|---|---|

Molecular Weight |

204.24 g/mol |

IUPAC Name |

ethyl 4-fluoro-4-(hydroxymethyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H17FO3/c1-2-14-9(13)8-3-5-10(11,7-12)6-4-8/h8,12H,2-7H2,1H3 |

InChI Key |

PMDOGMGTPVGHHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)(CO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the fluorine and hydroxymethyl groups.

Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.

Esterification: The final step involves esterification with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Formation of 4-fluoro-4-(carboxymethyl)cyclohexanecarboxylate

Reduction: Formation of 4-fluoro-4-(hydroxymethyl)cyclohexanol

Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target proteins, further influencing their function .

Comparison with Similar Compounds

Compound A : 4-Fluorophenyl trans-4-ethylcyclohexanecarboxylate (C₁₅H₁₉FO₂)

Compound B : Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate

- Substituents : Fluorine and hydroxyl groups at the 3- and 4-positions, respectively, with stereospecific (1S,3S,4S) configuration.

- Applications : Used in chiral synthesis due to its fixed stereochemistry .

- Key Differences : Hydroxyl group at the 3-position instead of hydroxymethyl at the 4-position, altering steric and electronic profiles.

Compound C : Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate (C₁₀H₁₃F₃O₃)

- Substituents : Oxo (keto) and trifluoromethyl groups at the 4- and 2-positions, respectively.

- Molecular Weight : 238.21 g/mol .

Biological Activity

Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate is a compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in medicine and research.

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H15F O3

- Molecular Weight : 188.23 g/mol

- Physical State : Liquid at room temperature

The compound features a fluorine atom that enhances its lipophilicity, allowing it to penetrate cell membranes more effectively than non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluorine atom increases the compound's hydrophobic character, facilitating interactions with lipid membranes and proteins. The hydroxymethyl group can form hydrogen bonds, potentially influencing enzyme activity and receptor interactions.

Key Mechanisms Include:

- Enzyme Modulation : The compound has been investigated as a biochemical probe for studying enzyme interactions and metabolic pathways.

- Therapeutic Potential : Preliminary studies suggest anti-inflammatory and analgesic effects, indicating potential therapeutic applications in pain management and inflammation reduction.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities when tested against various cell lines.

| Study | Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Study 1 | HepG2 (liver cancer) | Induced apoptosis at IC50 = 150 µg/mL | |

| Study 2 | A2780 (ovarian cancer) | Cytotoxic effects noted |

These studies highlight the compound's potential as an anticancer agent, particularly in liver and ovarian cancer models.

Case Studies

- Cytotoxicity in Cancer Cell Lines : In a study evaluating various compounds for cytotoxic effects, this compound was found to have significant activity against HepG2 cells, suggesting its potential utility in cancer therapy.

- Enzyme Interaction Studies : The compound has been utilized as a probe to study enzyme kinetics, providing insights into metabolic pathways relevant to drug metabolism and disease progression.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties and biological activities.

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Ethyl trans-4-chloro-4-(hydroxymethyl)cyclohexanecarboxylate | Chlorine vs. Fluorine substitution | Different reactivity patterns |

| Ethyl trans-4-fluoro-4-(methoxymethyl)cyclohexanecarboxylate | Methoxymethyl vs. Hydroxymethyl group | Variations in binding affinity |

The presence of fluorine in this compound is crucial for enhancing its lipophilicity and modifying its interaction with biological targets compared to its chloro or methoxymethyl counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.